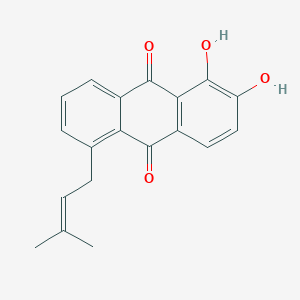
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by hydroxylation and prenylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The prenyl side chain can undergo various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives. These products have distinct chemical and physical properties that make them useful in different applications.
Applications De Recherche Scientifique
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The prenyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxyanthraquinone: Lacks the prenyl side chain but shares similar chemical properties.
5-Prenylanthraquinone: Contains the prenyl side chain but lacks the hydroxyl groups.
1,2-Dihydroxy-9,10-anthraquinone: Similar structure but without the prenyl side chain.
Uniqueness
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl groups, ketone groups, and a prenyl side chain
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
1,2-dihydroxy-5-(3-methylbut-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-10(2)6-7-11-4-3-5-12-15(11)17(21)13-8-9-14(20)19(23)16(13)18(12)22/h3-6,8-9,20,23H,7H2,1-2H3 |
Clé InChI |
FGOBHFHIDPMBAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


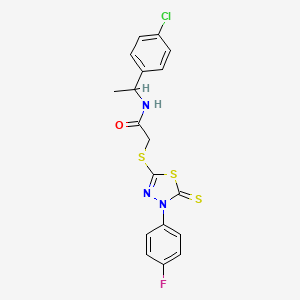
![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
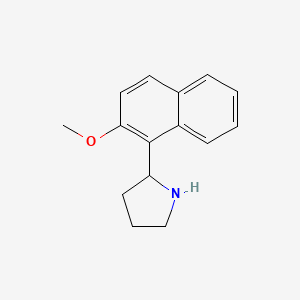
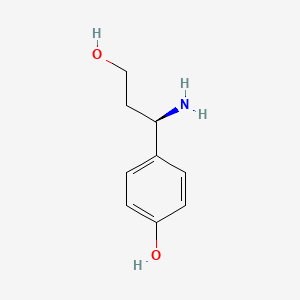



![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
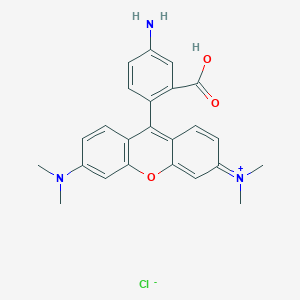
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

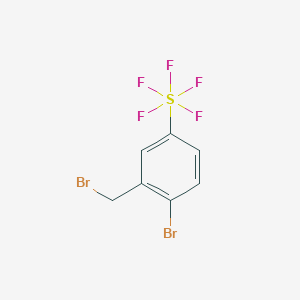
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
